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Abstract
ACT-1004-1239 is a first-in-class, orally available, potent, and selective antagonist of the

atypical chemokine receptor CXCR7 (also known as ACKR3). In the central nervous system

(CNS), particularly in the context of demyelinating diseases such as multiple sclerosis, ACT-
1004-1239 exhibits a novel dual mechanism of action: immunomodulation and direct promotion

of remyelination. This technical guide provides an in-depth overview of the preclinical evidence

supporting this mechanism, detailing the experimental protocols, quantitative data, and the

underlying signaling pathways.

Introduction
Current therapeutic strategies for multiple sclerosis primarily focus on modulating the immune

system to reduce the frequency and severity of relapses. However, there is a significant unmet

need for therapies that can promote the repair of established myelin damage and prevent

neurodegeneration. ACT-1004-1239 targets CXCR7, a receptor that plays a multifaceted role

in neuroinflammation and myelin dynamics. By antagonizing CXCR7, ACT-1004-1239 presents

a promising therapeutic approach that not only curtails neuroinflammation but also fosters an

environment conducive to remyelination.[1][2]
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The mechanism of action of ACT-1004-1239 in the CNS is characterized by two primary

effects:

Immunomodulation: ACT-1004-1239 reduces the infiltration of immune cells, including

pathogenic T cells, into the CNS.[1][3][4] This is achieved by disrupting the chemokine

gradient of CXCL12, a key chemoattractant for immune cells expressing the CXCR4

receptor. CXCR7 on endothelial cells of the blood-brain barrier scavenges CXCL12; by

blocking this activity, ACT-1004-1239 increases plasma levels of CXCL12, thereby reducing

the gradient that drives immune cell extravasation into the CNS parenchyma.[4]

Pro-myelination: ACT-1004-1239 directly promotes the maturation of oligodendrocyte

precursor cells (OPCs) into myelinating oligodendrocytes.[1][2][4] This enhances the

capacity for myelin repair in demyelinated lesions.

Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies evaluating

the efficacy of ACT-1004-1239.

Table 1: In Vitro Potency of ACT-1004-1239

Parameter Value Species Assay

IC50 3.2 nM Human CXCR7 Antagonism

Data from MedchemExpress

Table 2: Efficacy of ACT-1004-1239 in the MOG-induced EAE Mouse Model
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Treatment Group
Mean Clinical Score (Day
25 post-immunization)

Reduction in CNS Immune
Infiltrates vs. Vehicle

Vehicle 3.5 -

ACT-1004-1239 (10 mg/kg,

b.i.d.)
2.5 Significant

ACT-1004-1239 (30 mg/kg,

b.i.d.)
1.5 Significant

ACT-1004-1239 (100 mg/kg,

b.i.d.)
< 1.0 Significant

Data extrapolated from graphical representations in Pouzol et al., 2021, The FASEB Journal.[4]

Table 3: Efficacy of ACT-1004-1239 in the Cuprizone-induced Demyelination Mouse Model

Treatment Group
Number of Mature
Oligodendrocytes
(Olig2+/CC1+ cells/mm²)

Myelinated Area (%) in
Corpus Callosum

Control ~800 ~90%

Cuprizone + Vehicle ~200 ~20%

Cuprizone + ACT-1004-1239

(100 mg/kg, b.i.d.)
~500 ~60%

Data extrapolated from graphical representations in Pouzol et al., 2021, The FASEB Journal.[4]

Table 4: Pharmacokinetic Properties of ACT-1004-1239
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Species Dose Cmax Tmax T1/2
Absolute
Bioavailabil
ity

Rat
10 mg/kg,

p.o.
600 ng/mL 0.5 h 1.3 h 35%

Human
10 mg, single

oral dose
- 1.3 - 3.0 h 17.8 - 23.6 h 53.0%

Data from MedchemExpress and Huynh et al., 2021, Clinical Pharmacology & Therapeutics.

Experimental Protocols
MOG-induced Experimental Autoimmune
Encephalomyelitis (EAE) Model
This model mimics the inflammatory demyelination seen in multiple sclerosis.

Animals: Female C57BL/6 mice, 8-10 weeks old.

Induction:

On day 0, mice are subcutaneously immunized with an emulsion containing Myelin

Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA)

supplemented with Mycobacterium tuberculosis.

On days 0 and 2, mice receive an intraperitoneal injection of pertussis toxin.

Treatment: ACT-1004-1239 or vehicle is administered orally twice daily, starting from the day

of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

Assessment:

Clinical Scoring: Mice are scored daily for clinical signs of EAE on a scale of 0 to 5 (0 = no

signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 =

death).[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15605341?utm_src=pdf-body
https://www.researchgate.net/figure/EAE-clinical-scores-and-course-of-disease-MOG-immunized-mice-reached-the-peak-of-disease_fig1_26853740
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Histology: At the end of the study, spinal cords are collected for histological analysis of

immune cell infiltration (e.g., H&E staining, immunohistochemistry for CD4+ T cells) and

demyelination (e.g., Luxol Fast Blue staining).

Cuprizone-induced Demyelination Model
This model is used to study demyelination and remyelination in the absence of a primary

autoimmune response.

Animals: Male C57BL/6 mice, 8 weeks old.

Induction: Mice are fed a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce

oligodendrocyte apoptosis and demyelination, particularly in the corpus callosum.[4]

Treatment: ACT-1004-1239 or vehicle is administered orally twice daily, either concurrently

with the cuprizone diet (preventive) or during the recovery period after cessation of the

cuprizone diet (therapeutic).

Assessment:

Immunohistochemistry: Brains are collected and sectioned. Immunohistochemistry is

performed to quantify:

Mature oligodendrocytes (e.g., staining for CC1 and Olig2).

Myelination (e.g., staining for Myelin Basic Protein, MBP).

Electron Microscopy: For ultrastructural analysis of myelin sheath thickness and integrity.

In Vitro Oligodendrocyte Precursor Cell (OPC)
Differentiation Assay
This assay directly assesses the pro-myelinating effect of ACT-1004-1239.

Cell Culture: Primary rat OPCs are isolated and cultured in a medium that maintains their

progenitor state.
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Differentiation Induction: To induce differentiation, the mitogens are removed from the culture

medium.

Treatment: Differentiating OPCs are treated with various concentrations of ACT-1004-1239
or vehicle.

Assessment: After a set period (e.g., 5-7 days), the cells are fixed and stained for markers of

mature oligodendrocytes, such as MBP. The number of MBP-positive cells is then quantified

to determine the extent of differentiation.

Visualizations: Signaling Pathways and
Experimental Workflows
Signaling Pathway of ACT-1004-1239 in the CNS
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Caption: Mechanism of ACT-1004-1239 in the CNS.

Experimental Workflow: MOG-induced EAE Model
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Caption: Workflow for the MOG-induced EAE model.
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Experimental Workflow: Cuprizone-induced
Demyelination Model
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Caption: Workflow for the cuprizone demyelination model.

Conclusion
ACT-1004-1239 demonstrates a novel and compelling dual mechanism of action in the CNS by

both mitigating neuroinflammation and promoting remyelination. The preclinical data strongly

support its potential as a disease-modifying therapy for multiple sclerosis and other

demyelinating disorders. The detailed experimental protocols provided herein offer a framework

for the continued investigation of CXCR7 antagonists in the field of neuroimmunology and

restorative neurology. The promising results from these preclinical models have substantiated

the rationale for exploring the therapeutic potential of ACT-1004-1239 in a clinical setting.[1]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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